molecular formula C12H19NO2 B6209831 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 2091003-47-1

5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B6209831
CAS RN: 2091003-47-1
M. Wt: 209.3
InChI Key:
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Description

5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (DMDPA) is a synthetic chemical compound derived from pyrrole and has been widely studied in the scientific community due to its wide range of potential applications. It is a colorless, odorless, and non-toxic compound, making it a safe and attractive choice for laboratory experiments. It has been used in a number of scientific research applications, such as drug delivery, materials science, and biochemistry, due to its unique properties.

Scientific Research Applications

5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has been used in a number of scientific research applications due to its unique properties. It has been used as a drug delivery system, as it can be used to transport drugs and other molecules into cells with minimal toxicity. It has also been used in materials science, as it can be used to create nanostructures with specific properties. Additionally, it has been used in biochemistry, as it can be used to study the structure and function of proteins.

Mechanism of Action

The exact mechanism of action of 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is not yet fully understood, but it is believed to involve the formation of hydrogen bonds between the carboxylic acid group of the molecule and the target molecule. This allows the 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid molecule to bind to the target molecule and facilitate the transport of the drug or other molecule into the cell.
Biochemical and Physiological Effects
5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. In addition, it has been found to have anti-inflammatory, anti-oxidative, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid for laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, it has a wide range of potential applications, making it a versatile compound for research. However, there are also some limitations to using 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans are not yet known.

Future Directions

There are a number of potential future directions for research on 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid. These include further studies on its mechanism of action, its effects on humans, and its potential applications in drug delivery systems. Additionally, further research could be done on its effects on other enzymes and its use in materials science and biochemistry. Finally, further research could be done on its potential applications in the medical field, such as its use as an anti-inflammatory agent or an anti-microbial agent.

Synthesis Methods

5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized from simple starting materials in a two-step process. The first step involves the reaction of 2,2-dimethylpropyl bromide with 2-methylpyrrole to form an intermediate compound known as 5-(2,2-dimethylpropyl)-2-methylpyrrole. This intermediate compound is then reacted with 1-chloro-2,2-dimethylpropane to form the final product, 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid. The entire synthesis process can be completed in a few hours and requires relatively simple equipment and reagents, making it a convenient and cost-effective method of synthesizing 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves the reaction of 2,2-dimethylpropylamine with 2,3-butanedione to form 5-(2,2-dimethylpropyl)-1,2-dimethylpyrrole. This intermediate is then oxidized to form the desired product, 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid.", "Starting Materials": [ "2,2-dimethylpropylamine", "2,3-butanedione", "Sodium hypochlorite", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: 2,2-dimethylpropylamine is reacted with 2,3-butanedione in the presence of sodium hydroxide to form 5-(2,2-dimethylpropyl)-1,2-dimethylpyrrole.", "Step 2: The intermediate product from step 1 is oxidized using sodium hypochlorite in the presence of hydrochloric acid to form 5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid.", "Step 3: The product is isolated by extraction with ethyl acetate and purified by recrystallization." ] }

CAS RN

2091003-47-1

Product Name

5-(2,2-dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Molecular Formula

C12H19NO2

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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